
Totu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate is a chemical compound widely used in peptide synthesis. It is known for its efficiency in coupling reactions, making it a valuable reagent in organic chemistry. The compound is recognized for its ability to facilitate the formation of peptide bonds, which are crucial in the synthesis of proteins and peptides.
Métodos De Preparación
The synthesis of O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate typically involves the reaction of tetramethyluronium salts with ethoxycarbonyl cyanomethyleneamine. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the process is carried out under an inert atmosphere to prevent any unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate primarily undergoes coupling reactions. These reactions are essential in peptide synthesis, where the compound acts as a coupling reagent to form peptide bonds between amino acids. Common reagents used in these reactions include bases such as N,N-diisopropylethylamine (DIPEA) and solvents like dimethylformamide (DMF). The major products formed from these reactions are peptides, which are chains of amino acids linked by peptide bonds .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research. In chemistry, it is used extensively in the synthesis of peptides and proteins. In biology, it aids in the study of protein functions and interactions by facilitating the synthesis of specific peptides. In medicine, it is used in the development of peptide-based drugs and therapeutic agents. Industrially, it is employed in the large-scale production of peptides for various applications, including pharmaceuticals and biotechnology .
Mecanismo De Acción
The mechanism of action of O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate involves the activation of carboxyl groups in amino acids, making them more reactive towards nucleophilic attack by amino groups. This activation facilitates the formation of peptide bonds, which are essential in the synthesis of peptides and proteins. The molecular targets of this compound are the carboxyl and amino groups of amino acids, and the pathways involved include the formation of activated intermediates that lead to peptide bond formation .
Comparación Con Compuestos Similares
O-((Ethoxycarbonyl)cyanomethyleneamino)-N,N,N’,N’-tetramethyl uronium tetrafluoroborate is similar to other coupling reagents such as O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HATU). it is unique in its ability to provide high coupling efficiency and low racemization rates, making it a preferred choice in peptide synthesis. Other similar compounds include O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (TOTU) and O-(6-chloro-benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (TCTU) .
Propiedades
Fórmula molecular |
C10H17BF4N4O3 |
|---|---|
Peso molecular |
328.07 g/mol |
Nombre IUPAC |
[[(E)-(1-cyano-2-ethoxy-2-oxoethylidene)amino]oxy-(dimethylamino)methylidene]-dimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C10H17N4O3.BF4/c1-6-16-9(15)8(7-11)12-17-10(13(2)3)14(4)5;2-1(3,4)5/h6H2,1-5H3;/q+1;-1/b12-8+; |
Clave InChI |
FPQVGDGSRVMNMR-MXZHIVQLSA-N |
SMILES isomérico |
[B-](F)(F)(F)F.CCOC(=O)/C(=N/OC(=[N+](C)C)N(C)C)/C#N |
SMILES |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
SMILES canónico |
[B-](F)(F)(F)F.CCOC(=O)C(=NOC(=[N+](C)C)N(C)C)C#N |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


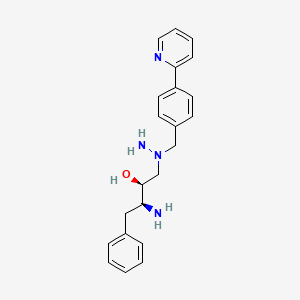

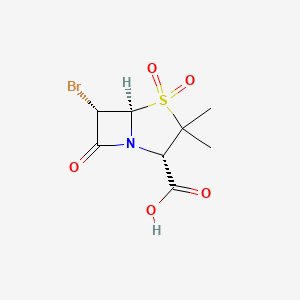

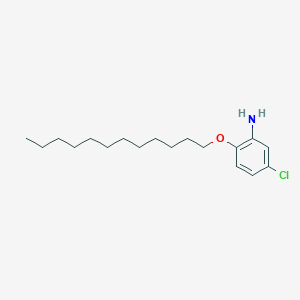
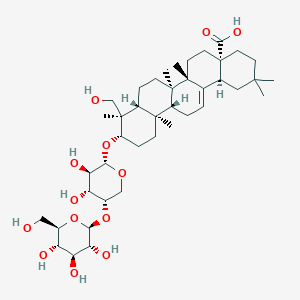
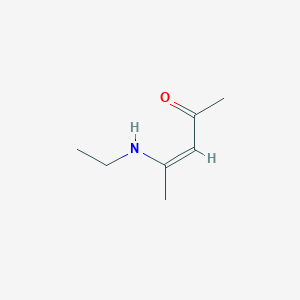
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)
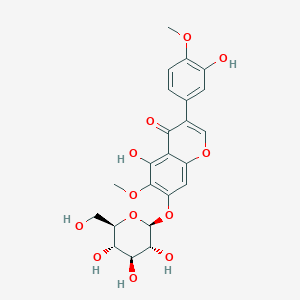

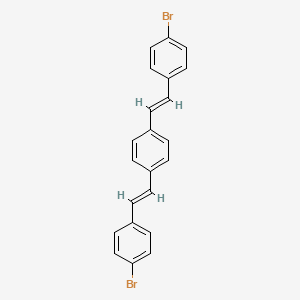

![(1R)-1,7,7-Trimethylbicyclo[2.2.1]heptane-2-thione](/img/structure/B1631435.png)

